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molecular formula C15H15ClN6O B8434112 9-chloro-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine

9-chloro-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine

Cat. No. B8434112
M. Wt: 330.77 g/mol
InChI Key: DGQYBZHMCOYOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090628B2

Procedure details

To a solution of 12-chloro-N-[(1E)-(dimethylamino)methylidene]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaene-4-carboxamide (0.25 mmol, 80 mg) in acetic acid (3 mL) was added hydrochloric isopropylhydrazine (0.50 mmol, 5 mg). The mixture was stirred at 100° C. for 1 h under nitrogen atmosphere. After removal of the solvent, the residue was purified by reverse phase combiflash eluting with a 0-50% gradient of CH3CN in 0.3% NH4HCO3 to give 12-chloro-4-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaene (50 mg, 61% yield). LCMS (ESI) m/z: 331.1 [M+H+]. 1H NMR (500 MHz, DMSO-d6): δ 9.29 (s, 1H), 8.02 (s, 1H), 7.94 (s, 1H), 7.24 (s, 1H), 5.86 (t, J=13.5 Hz, 1H), 4.68-4.65 (m, 2H), 4.61-4.59 (m, 2H), 1.49 (d, J=6.5 Hz, 6H)

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][N:15]=1)[C:12]1[N:8]([CH:9]=[C:10]([C:16](/[N:18]=[CH:19]/[N:20](C)C)=O)[N:11]=1)[CH2:7][CH2:6][O:5]2.[CH:23]([NH:26]N)([CH3:25])[CH3:24]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][N:15]=1)[C:12]1[N:8]([CH:9]=[C:10]([C:16]3[N:26]([CH:23]([CH3:25])[CH3:24])[N:20]=[CH:19][N:18]=3)[N:11]=1)[CH2:7][CH2:6][O:5]2

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
C(C)(C)NN
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 1 h under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by reverse phase combiflash
WASH
Type
WASH
Details
eluting with a 0-50% gradient of CH3CN in 0.3% NH4HCO3

Outcomes

Product
Details
Reaction Time
1 h
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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